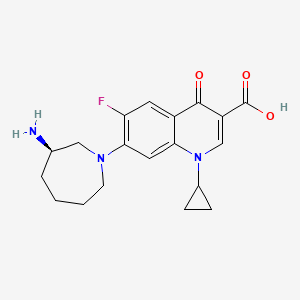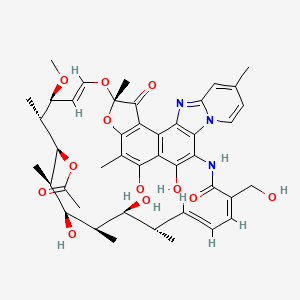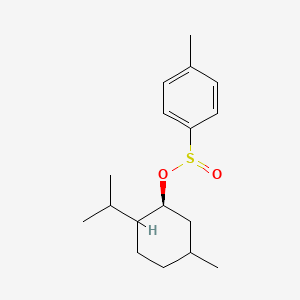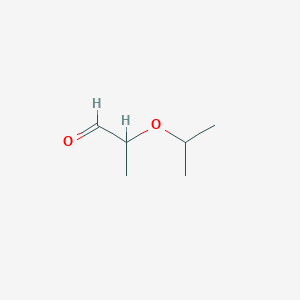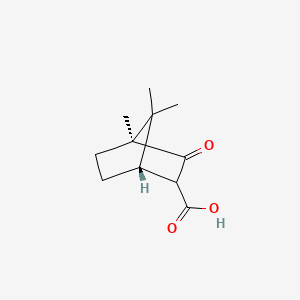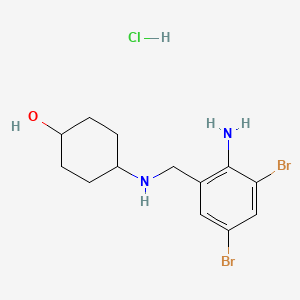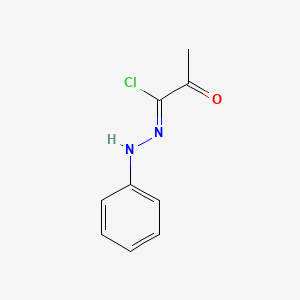
1-chloro-1-(2-phenylhydrazono)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-chloro-1-(2-phenylhydrazono)acetone involves intricate reactions including cyclization and azocoupling processes. These syntheses often employ oxidative cyclization of corresponding phenylhydrazono compounds with various catalysts like copper acetate, highlighting the versatility in generating complex structures from simpler precursors (Padilla-Martínez et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds related to 1-chloro-1-(2-phenylhydrazono)acetone shows significant diversity. Crystallographic and spectroscopic elucidation reveals inter- and intramolecular hydrogen bonding, planarity deviations, and π–π stacked aromatic layers, which are critical for understanding the compound's reactivity and interaction with other molecules (Abdel-Jalil et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-chloro-1-(2-phenylhydrazono)acetone are diverse and include chlorination, cyclization, and photoinduced processes. For instance, chloral–ketone condensation reactions have been observed to yield various chlorinated and cyclized products, demonstrating the compound's reactivity towards forming more complex structures (Kiehlmann & Loo, 1969).
Physical Properties Analysis
The study of acetone–chloroform mixtures provides insights into the physical properties of related compounds, including 1-chloro-1-(2-phenylhydrazono)acetone. These studies highlight the importance of molecular interactions, such as hydrogen bonding and complex formation, which significantly influence the physical properties like thermodynamics and light scattering behavior (Durov & Shilov, 1996).
Chemical Properties Analysis
The chemical properties of 1-chloro-1-(2-phenylhydrazono)acetone, such as reactivity and stability, are influenced by its structural features. Studies on similar compounds reveal the impact of molecular structure on electrophilic substitution reactions, solvolysis rates, and the activation of carbonyl compounds by metal complexes. These insights are crucial for understanding the compound's behavior in various chemical contexts (Fringuelli, Marino, & Taticchi, 1971).
科学的研究の応用
Zinc Oxide-Based Acetone Gas Sensors for Breath Analysis
This research highlights the importance of acetone detection for diagnosing diseases and monitoring disorders through breath analysis. Zinc oxide-based sensors demonstrate potential for high sensitivity and selectivity in acetone gas sensing, crucial for early disease detection and reduced medical costs (Drmosh et al., 2021).
Catalytic Dehydration of Isopropanol to Propylene
This review discusses the catalytic conversion processes of isopropanol to propylene, highlighting the importance of understanding chemical reactions and the impact of solvent and reactant interactions on industrial chemical production (Dubois et al., 2022).
MLCT Excited States of Cuprous Compounds
The study on metal-to-ligand charge transfer (MLCT) excited states in cuprous compounds provides insights into chemical bonding and electronic transitions, relevant for photophysical and photochemical applications (Scaltrito et al., 2000).
Novel Applications of Acetone-Butanol-Ethanol Fermentation
Research on acetone-butanol-ethanol (ABE) fermentation by clostridia highlights the biochemical production and potential applications of these compounds in renewable energy and bioproducts, showcasing the integration of microbial processes in industrial applications (Patakova et al., 2013).
Advances in Chemiresistive Sensors for Acetone Detection
This review emphasizes the significance of developing advanced chemiresistive sensors for detecting acetone gas, indicating the broader relevance of chemical sensors in environmental monitoring and healthcare (Baharuddin et al., 2019).
Safety And Hazards
The safety data sheet for 1-chloro-1-(2-phenylhydrazono)acetone suggests that it may cause eye and skin irritation. In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
特性
IUPAC Name |
(1Z)-2-oxo-N-phenylpropanehydrazonoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMVUVGFFYXCSY-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-(2-phenylhydrazono)acetone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

